

# crystal structure analysis of Potassium 4-bromo-2,6-xylenolate

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## Compound of Interest

Compound Name: **Potassium 4-bromo-2,6-xylenolate**

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## Crystal Structure Analysis: A Technical Guide

Disclaimer: A comprehensive search of publicly available scientific databases did not yield specific crystal structure data for **Potassium 4-bromo-2,6-xylenolate**. As a representative alternative, this guide provides an in-depth technical analysis of the crystal structure of a closely related compound, 4-bromo-2,6-bis(hydroxymethyl)phenol, based on available research. This information is intended for researchers, scientists, and drug development professionals.

## Introduction

This document details the crystal structure analysis of 4-bromo-2,6-bis(hydroxymethyl)phenol. The determination of the three-dimensional arrangement of atoms within a crystal lattice is paramount for understanding its physical and chemical properties. This information is particularly valuable in drug development for structure-based drug design and in materials science for predicting material properties. The following sections provide a summary of the crystallographic data, the experimental procedures used for structure determination, and a workflow of the analysis.

## Crystallographic Data Summary

The crystal structure of 4-bromo-2,6-bis(hydroxymethyl)phenol was determined by single-crystal X-ray diffraction. A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 4-bromo-2,6-bis(hydroxymethyl)phenol[[1](#)]

Parameter	Value
Empirical Formula	C <sub>8</sub> H <sub>9</sub> BrO <sub>3</sub>
Formula Weight	233.06 g/mol
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub> /c
a (Å)	7.365(4)
b (Å)	14.479(4)
c (Å)	8.433(2)
β (°)	112.72(3)
Volume (Å <sup>3</sup> )	829.5(6)
Z	4
Temperature (K)	173
Wavelength (Å)	0.71073 (Mo Kα)
R_gt(F)	0.029
wR_ref(F)	0.026

## Atomic Coordinates

The positions of the non-hydrogen atoms within the unit cell are provided in Table 2. These coordinates define the molecular structure of 4-bromo-2,6-bis(hydroxymethyl)phenol.

Table 2: Atomic Coordinates for Non-Hydrogen Atoms[[1](#)]

Atom	x	y	z
Br(4)	0.05852(4)	0.14483(2)	0.14077(4)
O(1)	0.3889(3)	-0.1121(1)	0.7455(2)
O(2)	0.4958(3)	0.0893(1)	0.9164(2)
O(3)	0.3364(3)	-0.1970(1)	0.2630(2)
C(1)	0.3135(4)	-0.0497(2)	0.6131(3)
C(2)	0.2907(3)	-0.0824(2)	0.4500(3)
C(3)	0.2140(4)	-0.0240(2)	0.3110(3)
C(4)	0.1627(4)	0.0654(2)	0.3353(3)
C(5)	0.1830(4)	0.0974(2)	0.4953(3)
C(6)	0.2606(3)	0.0398(2)	0.6373(3)
C(7)	0.2894(4)	0.0768(2)	0.8120(3)
C(8)	0.3502(4)	-0.1804(2)	0.4344(3)

## Experimental Protocols

### Synthesis and Crystallization

The synthesis of 4-bromo-2,6-bis(hydroxymethyl)phenol was achieved by reacting 4-bromophenol with formaldehyde in the presence of sodium hydroxide.<sup>[1]</sup> Colorless needle-like crystals suitable for X-ray diffraction were obtained through recrystallization from ethyl acetate. <sup>[1]</sup>

### X-ray Data Collection

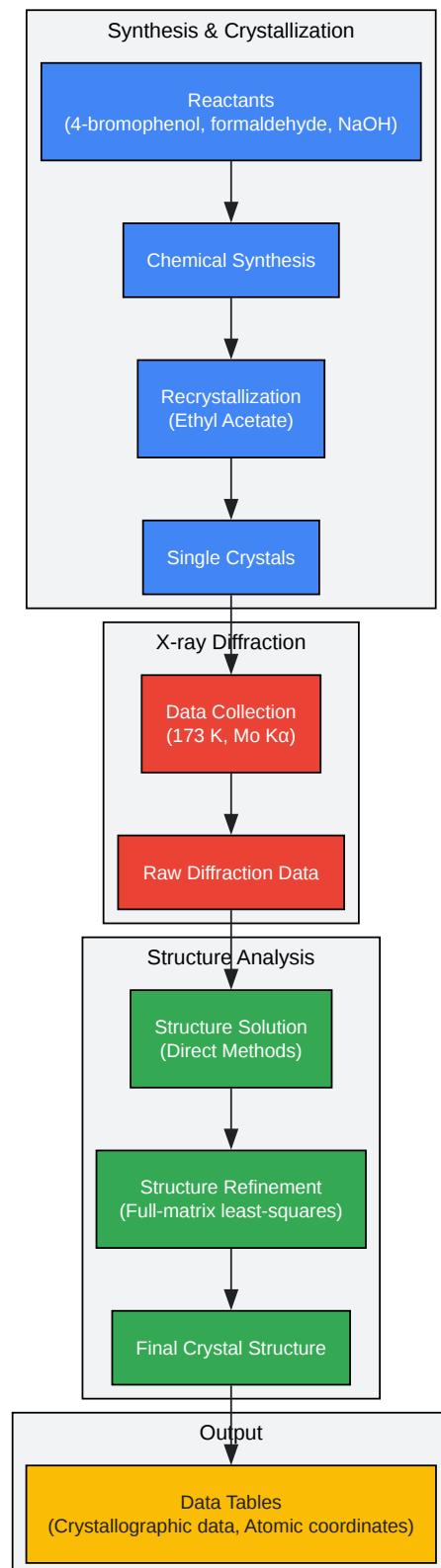
A single crystal of suitable size and quality was mounted on a diffractometer. The crystal was maintained at a constant temperature of 173 K during data collection to minimize thermal vibrations. X-ray diffraction data were collected using Mo K $\alpha$  radiation.

### Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. The positions of hydrogen atoms were determined from difference Fourier maps and refined isotropically.

## Experimental Workflow

The following diagram illustrates the workflow for the crystal structure analysis of 4-bromo-2,6-bis(hydroxymethyl)phenol.



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Experimental Workflow for Crystal Structure Analysis.

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## References

- 1. researchgate.net [researchgate.net]
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